

## Computational Chemistry Studies of 4-Methylcyclohexene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of **4-methylcyclohexene**. It details theoretical approaches to understanding its conformational landscape, thermodynamic properties, and spectroscopic signatures. Furthermore, this guide outlines relevant experimental protocols for comparison and validation, and visualizes key workflows and reaction mechanisms.

## **Conformational Analysis**

The conformational flexibility of **4-methylcyclohexene**, like other substituted cyclohexene rings, is a critical determinant of its reactivity. The cyclohexene ring adopts a half-chair conformation. The methyl substituent at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in determining the relative stabilities of these conformers.[1] The choice of basis set, such as the Pople-style 6-31G\*, is crucial for obtaining accurate results.[1] Generally, the conformer with the methyl group in the pseudo-equatorial position is more stable, as this arrangement minimizes steric hindrance, specifically 1,3-diaxial-like interactions.[1][2] For the analogous methylcyclohexane, the energy difference between the equatorial and axial conformers is approximately 7.6 kJ/mol, leading to a population of about 95% for the equatorial conformer at 25°C.[3]



Table 1: Calculated Thermodynamic Properties for 4-Methylcyclohexene Conformers

Conformer	Computational Method	Basis Set	Relative Energy (kJ/mol)	Gibbs Free Energy (ΔG°) (kJ/mol)
Pseudo- equatorial	B3LYP	6-31G	0.00	Reference
Pseudo-axial	B3LYP	6-31G	~7-8	~7-8

Note: Values are estimated based on data for methylcyclohexane and general principles of conformational analysis, as specific computational studies on **4-methylcyclohexene** are not readily available in the provided search results.

## **Thermodynamic Properties and Isomeric Stability**

Computational chemistry allows for the precise calculation of thermodynamic parameters such as enthalpy ( $\Delta H^{\circ}$ ), entropy ( $\Delta S^{\circ}$ ), and Gibbs Free Energy ( $\Delta G^{\circ}$ ).[4] These values are essential for predicting the spontaneity and equilibrium position of reactions involving **4-methylcyclohexene**.

A key aspect of its chemistry is its relationship with its constitutional isomer, 1-methylcyclohexene. According to Zaitsev's rule, more substituted alkenes are generally more stable. 1-methylcyclohexene possesses a trisubstituted double bond, whereas 4-methylcyclohexene has a disubstituted double bond.[5] Consequently, 1-methylcyclohexene is the thermodynamically more stable isomer.[5] This stability difference can be attributed to hyperconjugation and inductive effects.[5]

Experimentally, the relative stability of these isomers can be determined by measuring their heats of hydrogenation.[5] The less stable isomer, **4-methylcyclohexene**, will release more heat upon hydrogenation to form methylcyclohexane.

Table 2: Experimental Thermodynamic Data



Compound	Formula	Molar Mass ( g/mol )	Enthalpy of Formation (Ideal Gas)
4-Methylcyclohexene	C7H12	96.173	Data not available
1-Methylcyclohexene	C7H12	96.173	Data not available
Methylcyclohexane	C7H14	98.1861	-154.8 ± 0.8 kJ/mol

Data sourced from NIST/TRC Web Thermo Tables and NIST Chemistry WebBook.[6][7]

## **Spectroscopic Properties**

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.

## Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[1] For **4-methylcyclohexene**, key vibrational modes include the C=C stretch of the double bond and the C-H stretches of both the alkenyl and alkyl groups. The IR spectrum of **4-methylcyclohexene** is expected to show a characteristic peak for the C=C stretch around 1650 cm<sup>-1</sup> and for the =C-H stretch around 3025 cm<sup>-1</sup>.[8] These features would be absent in the spectrum of its precursor, 4-methylcyclohexanol.[8]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.[1] These calculated spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Table 3: Comparison of Key Experimental and Expected Computational Spectroscopic Data for **4-Methylcyclohexene** 



Spectroscopic Technique	Feature	Experimental Value (cm <sup>-1</sup> or ppm)	Expected Computational Value
IR Spectroscopy	C=C Stretch	~1650 cm <sup>-1</sup> [8]	Scaled frequency calculation
IR Spectroscopy	=C-H Stretch	~3025 cm <sup>-1</sup> [8]	Scaled frequency calculation
¹H NMR	Alkenyl Protons	~5.6 ppm	GIAO Calculation
<sup>13</sup> C NMR	Alkenyl Carbons	~127, ~125 ppm	GIAO Calculation

# Experimental Protocols Synthesis of 4-Methylcyclohexene from 4Methylcyclohexanol

This experiment details the acid-catalyzed dehydration of 4-methylcyclohexanol to produce **4-methylcyclohexene**.[8][9]

#### Materials:

- 4-methylcyclohexanol (1.5 mL)
- 85% Phosphoric acid (0.40 mL)
- Concentrated Sulfuric acid (6 drops)
- Anhydrous sodium sulfate
- Saturated aqueous sodium chloride solution
- 5-mL conical vial with spin vane
- · Hickman distillation head with water-cooled condenser
- Heating mantle or sand bath



- Pasteur pipets
- Small test tubes

#### Procedure:

- Reaction Setup: In a tared 5-mL conical vial containing a spin vane, combine 1.5 mL of 4-methylcyclohexanol, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid.[8]
- Distillation: Attach a Hickman distillation head with a water-cooled condenser to the vial. Heat the mixture to 160-180 °C while stirring.[8]
- Product Collection: As the reaction proceeds, the lower-boiling product, 4-methylcyclohexene (boiling point ~101-102 °C), will distill along with water and collect in the well of the Hickman head. Periodically transfer the distillate to a clean collection vial.[8][9]
- Isolation: Once the distillation is complete, add 1 mL of saturated sodium chloride solution to the distillate to aid in layer separation. Transfer the mixture to a clean vial, allow the layers to separate, and carefully remove the lower aqueous layer with a Pasteur pipet.[8]
- Drying: Transfer the organic layer (**4-methylcyclohexene**) to a clean, dry test tube and add a few microspatulas of anhydrous sodium sulfate to remove any residual water. Let it stand for 10-15 minutes.[8]
- Final Product: Carefully transfer the dry product to a tared vial and determine the mass and yield.

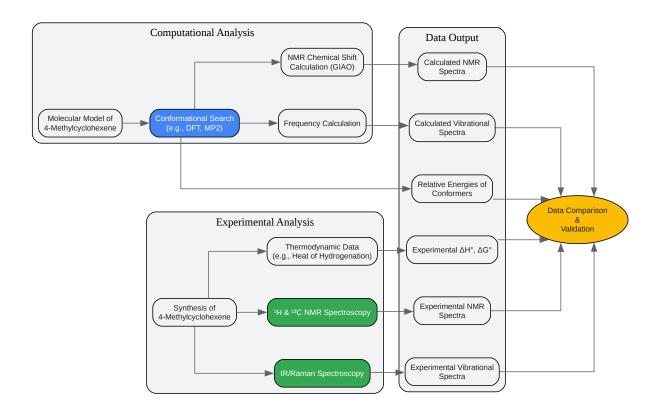
## **Analysis**

- Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and the starting material.

  The disappearance of the broad -OH peak (around 3300 cm<sup>-1</sup>) from the starting material and the appearance of C=C (around 1650 cm<sup>-1</sup>) and =C-H (around 3025 cm<sup>-1</sup>) peaks confirm the formation of the alkene.[8]
- Boiling Point Determination: Determine the boiling point of the product to assess its purity.[8]



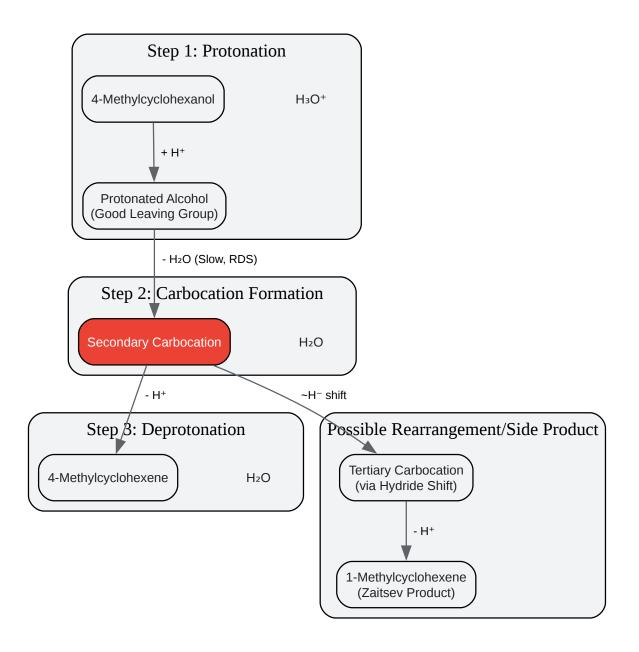
## **Visualizations**



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Caption: Workflow for comparing computational and experimental data.





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